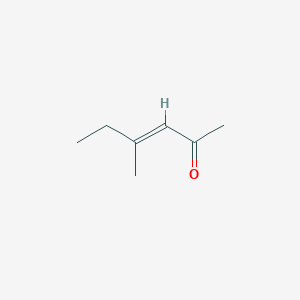
4-Morpholineacetamide, N-(2-hydroxyphenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholineacetamide, N-(2-hydroxyphenyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as 'MAHMA' and is known for its ability to act as a nitric oxide donor. Nitric oxide is an important signaling molecule in the human body that plays a crucial role in various physiological processes.
作用機序
MAHMA acts as a nitric oxide donor, which means that it releases nitric oxide in the body. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The release of nitric oxide by MAHMA can improve blood flow, reduce inflammation, and modulate immune function. Additionally, MAHMA has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
MAHMA has been shown to have various biochemical and physiological effects in the body. The release of nitric oxide by MAHMA can improve blood flow and reduce blood pressure. Additionally, MAHMA has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
MAHMA has several advantages for lab experiments, including its ability to act as a nitric oxide donor and its potential therapeutic properties. However, there are also limitations to using MAHMA in lab experiments. The compound can be difficult to synthesize and purify, which can limit its availability for research. Additionally, the effects of MAHMA can be dose-dependent, which can make it challenging to determine the optimal concentration for experiments.
将来の方向性
There are several future directions for research on MAHMA. One area of interest is the potential use of MAHMA in the treatment of neurodegenerative disorders, such as Alzheimer's disease. The compound's ability to improve blood flow and modulate immune function could make it a promising candidate for the treatment of these diseases. Additionally, further research is needed to determine the optimal dose and delivery method for MAHMA in various therapeutic applications. Finally, the development of new synthesis methods for MAHMA could improve its availability and facilitate further research.
合成法
MAHMA can be synthesized using a variety of methods, including the reaction of 2-hydroxyaniline with morpholine and acetic anhydride. The product is then purified through recrystallization and acidification to obtain the monohydrochloride salt form. The synthesis of MAHMA has been extensively studied, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the final product.
科学的研究の応用
MAHMA has been studied for its potential therapeutic properties in various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders. The nitric oxide donor properties of MAHMA make it a promising candidate for the treatment of diseases that involve impaired nitric oxide signaling. The compound has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, MAHMA has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy.
特性
CAS番号 |
143579-12-8 |
|---|---|
製品名 |
4-Morpholineacetamide, N-(2-hydroxyphenyl)-, monohydrochloride |
分子式 |
C12H17ClN2O3 |
分子量 |
272.73 g/mol |
IUPAC名 |
N-(2-hydroxyphenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-11-4-2-1-3-10(11)13-12(16)9-14-5-7-17-8-6-14;/h1-4,15H,5-9H2,(H,13,16);1H |
InChIキー |
ZUDAQHBTOVNAIZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2O.Cl |
正規SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2O.Cl |
その他のCAS番号 |
143579-12-8 |
同義語 |
N-(2-Hydroxyphenyl)-4-morpholineacetamide monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





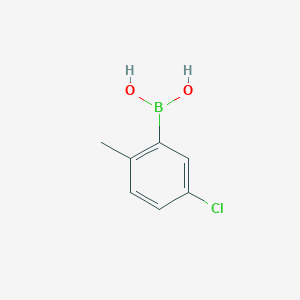
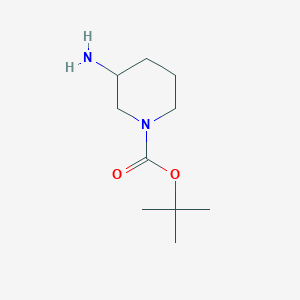

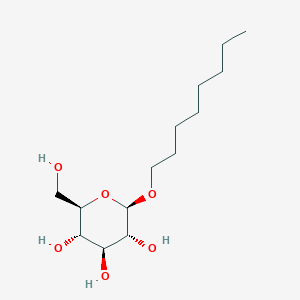
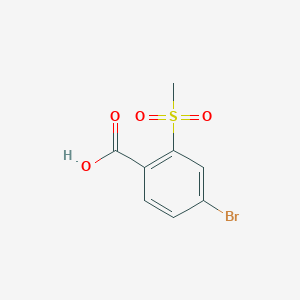

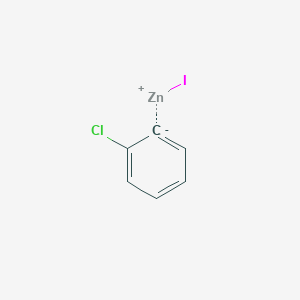
![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)
